molecular formula C11H6Cl2N2O3S2 B8362542 1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiophen-2-yl)ethanone

1-(5-((3,5-Dichloropyridin-4-yl)thio)-4-nitrothiophen-2-yl)ethanone

Cat. No. B8362542
M. Wt: 349.2 g/mol
InChI Key: JZFGTMFJLSUORF-UHFFFAOYSA-N
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Patent
US08680139B2

Procedure details

To a solution of 1-(5-chloro-4-nitro-2-thienyl)ethanone (113 mg, 0.55 mmol) in toluene (2 mL), was added 3,5-dichloropyridine-4-thiol sodium salt (100 mg, 0.55 mmol) and potassium carbonate (113 mg, 0.825 mmol). The resulting reaction mixture was stirred at ambient temperature for 18 hours. After this time, the reaction mixture was filtered to remove the solid residues. The organic solution was diluted with ethyl acetate (15 mL) and was washed with water (2 mL×2) and brine (1 mL×2), dried (Na2SO4) and concentrated under vacuum. The residue was purified by silica gel chromatography using a mixture of 96:4 hexane and ethyl acetate as eluent to afford the title product as a solid (22 mg, 12% yield). 1H NMR (400 MHz, MeOD) δ: 8.85 (2H, m) 8.36 (1H, s), 2.52 (3H, s). MS m/z: 348.8 [M+H]+.
Quantity
113 mg
Type
reactant
Reaction Step One
Name
3,5-dichloropyridine-4-thiol sodium salt
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
12%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:6][C:5]([C:7](=[O:9])[CH3:8])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[Na].[Cl:14][C:15]1[CH:16]=[N:17][CH:18]=[C:19]([Cl:22])[C:20]=1[SH:21].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1>[Cl:14][C:15]1[CH:16]=[N:17][CH:18]=[C:19]([Cl:22])[C:20]=1[S:21][C:2]1[S:6][C:5]([C:7](=[O:9])[CH3:8])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11] |f:1.2,3.4.5,^1:12|

Inputs

Step One
Name
Quantity
113 mg
Type
reactant
Smiles
ClC1=C(C=C(S1)C(C)=O)[N+](=O)[O-]
Name
3,5-dichloropyridine-4-thiol sodium salt
Quantity
100 mg
Type
reactant
Smiles
[Na].ClC=1C=NC=C(C1S)Cl
Name
Quantity
113 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
After this time, the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the solid residues
ADDITION
Type
ADDITION
Details
The organic solution was diluted with ethyl acetate (15 mL)
WASH
Type
WASH
Details
was washed with water (2 mL×2) and brine (1 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
ADDITION
Type
ADDITION
Details
a mixture of 96:4 hexane and ethyl acetate as eluent

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=NC=C(C1SC1=C(C=C(S1)C(C)=O)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 22 mg
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 11.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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